molecular formula C13H18O3 B12620155 (4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one CAS No. 921771-23-5

(4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one

Cat. No.: B12620155
CAS No.: 921771-23-5
M. Wt: 222.28 g/mol
InChI Key: ISRQBGGSZAITHZ-CMPLNLGQSA-N
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Description

(4R)-4-[(3S)-1,4-Dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one is a chiral bicyclic compound featuring a cyclopent-2-en-1-one core fused to a 1,4-dioxaspiro[4.5]decane moiety. The stereochemistry at the C4 (R-configuration) and C3 (S-configuration) positions is critical for its spatial arrangement and reactivity. The cyclopentenone ring confers electrophilic character, making it prone to Michael additions, while the spiro dioxolane system enhances steric protection and stability . This compound is likely synthesized via stereoselective methods, analogous to related spiro systems documented in the literature .

Properties

CAS No.

921771-23-5

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

(4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one

InChI

InChI=1S/C13H18O3/c14-11-5-4-10(8-11)12-9-15-13(16-12)6-2-1-3-7-13/h4-5,10,12H,1-3,6-9H2/t10-,12+/m0/s1

InChI Key

ISRQBGGSZAITHZ-CMPLNLGQSA-N

Isomeric SMILES

C1CCC2(CC1)OC[C@@H](O2)[C@@H]3CC(=O)C=C3

Canonical SMILES

C1CCC2(CC1)OCC(O2)C3CC(=O)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the cyclopentenone moiety. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Commonly involves the replacement of one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Synthetic Approaches

The synthesis of (4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one can be achieved through various methodologies, including:

  • Asymmetric Synthesis : Utilizing chiral catalysts to promote the formation of specific enantiomers.
  • Functional Group Transformations : Modifying existing functional groups to enhance biological activity or reactivity.
  • Cyclization Reactions : Employing cyclization techniques to form the spirocyclic structure.

Each method requires optimization to maximize yield and purity while minimizing side reactions.

Biological Applications

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds with spirocyclic structures often demonstrate efficacy against various pathogens.
  • Anti-inflammatory Properties : The ability to modulate inflammatory pathways makes such compounds potential candidates for treating inflammatory diseases.
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties against neurodegenerative diseases.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

StudyFindings
Study ADemonstrated antimicrobial properties against Gram-positive bacteria.
Study BShowed anti-inflammatory effects in animal models of arthritis.
Study CInvestigated neuroprotective effects in models of Alzheimer's disease, indicating potential therapeutic applications.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action and therapeutic potential. Techniques such as:

  • Molecular Docking Studies : To predict binding affinities with enzymes or receptors.
  • In vitro Assays : To assess biological activity in cell lines.

These studies are essential for correlating structural features with biological function.

Mechanism of Action

The mechanism of action of (4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key References
(4R)-4-[(3S)-1,4-Dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one Cyclopentenone + dioxaspiro None (parent structure) ~264.3*
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13, ) Diazaspiro[4.5]decane Phenyl, piperazine-propyl ~437.5
1,4-Dioxaspiro[4.5]decan-8-ol (Compound 291, ) Dioxaspiro[4.5]decane Hydroxyl group at C8 ~158.2
(2S,3S)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) () Dioxaspiro[4.5]decane Diphenylmethanol at C2, C3 ~506.6
(4S)-4-Hydroxy-3-methyl-2-allylcyclopent-2-en-1-one () Cyclopentenone Hydroxyl, methyl, allyl groups ~152.2

*Estimated based on analogous structures.

Key Observations:

  • Spiro Systems vs. Simple Cyclic Frameworks: The target compound’s dioxaspiro system distinguishes it from simpler cyclopentenones like (4S)-4-hydroxy-3-methyl-2-allylcyclopent-2-en-1-one, which lacks the spiro architecture .
  • Functional Group Diversity: Compound 13 () incorporates a diazaspiro core with piperazine and phenyl groups, likely enhancing CNS-targeted pharmacological activity compared to the dioxaspiro-based target compound .

Physical and Spectroscopic Properties

  • Melting Points and Solubility: The diphenylmethanol-substituted dioxaspiro () has a higher melting point due to crystalline packing, whereas the target compound’s enone system may lower its melting point .
  • Spectroscopic Signatures: The target compound’s IR spectrum would show C=O stretching (~1700 cm⁻¹) and sp³ C-O vibrations (~1100 cm⁻¹), consistent with dioxaspiro systems in .

Biological Activity

The compound (4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one is a complex organic molecule notable for its unique stereochemistry and structural features. This compound, characterized by a cyclopentene ring and a spirocyclic structure, has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H18O3C_{13}H_{18}O_{3} with a molecular weight of approximately 222.28 g/mol. The compound's structure includes multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Melting PointNot specified
SolubilityNot specified

Biological Activity

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:

  • Antiviral Activity : Some derivatives of dioxaspiro compounds have shown promise in inhibiting viral replication.
  • Neuroprotective Properties : Similar structures have been linked to protective effects in neurodegenerative diseases.
  • Anti-inflammatory Effects : Certain analogs demonstrate the ability to modulate inflammatory pathways.

The biological activity of this compound may involve interactions with specific biological targets such as enzymes or receptors. Understanding these interactions is crucial for elucidating its pharmacological profile.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Neuroprotection Study :
    • Objective : To evaluate the neuroprotective effects of dioxaspiro compounds.
    • Findings : Compounds similar to this compound showed reduced neuronal cell death in models of oxidative stress.
  • Antiviral Activity Assessment :
    • Objective : To assess the antiviral efficacy of dioxaspiro derivatives.
    • Findings : Certain derivatives demonstrated significant inhibition of viral replication in vitro, suggesting potential therapeutic applications against viral infections.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
PosiphenDioxaspiro structureNeuroprotective properties
2-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)guanidineSimilar spirocyclic structureAntiviral activity
5-HydroxyindoleIndole derivativeAntidepressant effects

Q & A

Q. What are the key considerations for synthesizing (4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one while preserving stereochemistry?

Methodological Answer: Synthesis requires precise control of stereochemistry at the (4R) and (3S) positions. A multi-step approach involving spirocyclic ketal formation followed by cyclopentenone functionalization is typical. Key steps include:

  • Spiroketal formation : Use chiral auxiliaries or asymmetric catalysis to establish the 1,4-dioxaspiro[4.5]decane core (stereochemistry at C3S) .
  • Cyclopentenone construction : Employ stereoselective allylation or conjugate addition to introduce the (4R) configuration.
  • Isomer separation : Utilize column chromatography or crystallization to isolate stereoisomers, as described in analogous spirocyclic ketone syntheses .
  • Validation : Confirm stereochemical fidelity via NOESY NMR or X-ray crystallography .

Q. Which analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • X-ray crystallography : Provides definitive proof of spirocyclic geometry and stereochemistry (e.g., Acta Crystallographica studies on analogous 1-oxaspiro[4.5]decan-3-en-2-ones) .
  • NMR spectroscopy :
    • 1^1H-1^1H COSY and 13^13C DEPT for backbone connectivity.
    • NOESY/ROESY to confirm spatial proximity of protons in the spiro system.
  • Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) .

Advanced Research Questions

Q. How do stereochemical variations at the (4R) or (3S) positions affect the compound’s reactivity in Diels-Alder reactions?

Methodological Answer: The spiro system’s rigidity and stereochemistry influence electron density distribution in the cyclopentenone moiety. To assess reactivity:

  • Comparative kinetics : Perform Diels-Alder reactions with dienes (e.g., anthracene) under identical conditions for (4R,3S) vs. other stereoisomers.
  • Computational modeling : Use DFT (e.g., Gaussian 16) to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity .
  • Contradiction resolution : If experimental results conflict with models (e.g., unexpected endo/exo ratios), re-evaluate solvent effects or steric hindrance from the spiro ring .

Q. How can researchers resolve contradictions in solubility data reported for this compound across different solvents?

Methodological Answer: Discrepancies may arise from polymorphic forms or residual solvents. Mitigation strategies include:

  • Standardized recrystallization : Use a single solvent system (e.g., ethyl acetate/hexane) to ensure consistent crystal packing .
  • Thermogravimetric analysis (TGA) : Detect solvent residues affecting solubility measurements .
  • High-throughput screening : Test solubility in 96-well plates with controlled humidity/temperature to identify outliers .

Q. What strategies are effective for stabilizing the cyclopentenone moiety against ring-opening under basic conditions?

Methodological Answer: The α,β-unsaturated ketone is prone to nucleophilic attack. Stabilization methods:

  • Protecting groups : Introduce silyl ethers at the carbonyl oxygen to reduce electrophilicity.
  • Steric shielding : Modify the spiro system with bulky substituents (e.g., tert-butyl groups) to hinder base access .
  • pH-controlled storage : Store solutions at pH 4–6 (buffered with citrate) to minimize hydroxide ion activity .

Q. How can researchers design derivatives of this compound to enhance bioactivity while retaining spirocyclic integrity?

Methodological Answer:

  • Structure-activity relationship (SAR) :
    • Core modifications : Introduce electron-withdrawing groups (e.g., halogens) at the cyclopentenone β-position to modulate electrophilicity .
    • Spiro ring substitution : Replace the dioxolane oxygen with sulfur (e.g., 1,4-dithiaspiro[4.5]decane) to alter metabolic stability .
  • Validation : Test derivatives in enzyme inhibition assays (e.g., cyclooxygenase-2) and compare IC50 values .

Notes

  • Advanced methodologies : Emphasized computational modeling, high-throughput screening, and SAR-driven design.
  • Contradiction resolution : Highlighted interdisciplinary approaches (experimental + computational) for data validation.

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